molecular formula C8H6N2O2 B268021 1H-indazole-5-carboxylic Acid CAS No. 61700-61-6

1H-indazole-5-carboxylic Acid

Cat. No.: B268021
CAS No.: 61700-61-6
M. Wt: 162.15 g/mol
InChI Key: MAVGBUDLHOOROM-UHFFFAOYSA-N
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Description

1H-Indazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of indazole, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with carboxylic acids or their derivatives. For instance, the reaction of 2-nitrobenzaldehyde with hydrazine hydrate followed by cyclization and oxidation can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the cyclization process. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

1H-Indazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1H-indazole-5-carboxylic acid varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or modulating receptor activity. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The molecular targets and pathways involved include protein kinases, G-protein coupled receptors, and other cellular proteins .

Comparison with Similar Compounds

1H-Indazole-5-carboxylic acid can be compared with other indazole derivatives, such as:

  • 1H-Indazole-3-carboxylic acid
  • 2H-Indazole-4-carboxylic acid
  • 1H-Indazole-6-carboxylic acid

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other indazole derivatives, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

IUPAC Name

1H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGBUDLHOOROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971556
Record name 2H-Indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561700-61-6, 61700-61-6
Record name 2H-Indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 1H-indazole-5-carboxylate (500 mg, 2.84 mmol) in MeOH (15 mL) is added sodium hydroxide (20 mL of 2.5% aqueous solution). The mixture is heated at reflux for 1 h, followed by removal of the methanol in vacuo. The remaining aqueous solution is washed with EtOAc (5 mL), acidified with 1 N aqueous HCl to pH˜5-6. The resulting precipitate is collected by filtration, washed with water and dried in vacuo to afford 410 mg (89%) of 1H-indazole-5-carboxylic acid as a tan solid: IR (diffuse reflectance) 3290, 3115, 2964, 2954, 2813, 2606, 2557, 2505, 1687, 1627, 1321, 1274, 948, 937, 769 cm−1; 1H NMR (400 MHz, DMSO-d6) δ 13.4 12.7, 8.5 8.2, 7.9, 7.6.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 867 mg of 1H-5-indazolecarbonitrile used in Production Example I-14-a were added 8 ml of glacial acetic acid, 2.5 ml of water and 2 ml of concentrated sulfuric acid, and the mixture was stirred at 110° C. for 10 hours. After standing to cool, the mixture was added with 50 ml of water, and the resulting crystals were collected by filtration and dried in vacuo, to give 911 mg of the title compound as white crystals.
Quantity
867 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Water (20 ml) and concentrated sulfuric acid (20 ml) were added to a solution of 1H-indazole-5-carbonitrile (3.00 g, 20.1 mmol) in acetic acid (20 ml) at room temperature, and the resulting mixture was heated at 100° C. for 3 hours. Then, the reaction solution was poured onto ice and the solid precipitated was collected by filtration and dried under reduced pressure to obtain 1H-indazole-5-carboxylic acid (2.88 g, 88%).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 1H-indazole-5-carboxylic acid?

A1: this compound features an indazole ring system with a carboxylic acid substituent at the 5-position. Its molecular formula is C8H6N2O2, and its molecular weight is 162.15 g/mol []. While specific spectroscopic data is not provided in the abstracts, the presence of characteristic peaks in NMR and IR spectra would confirm the presence of the indazole ring, carboxylic acid group, and other structural elements.

Q2: How does the structure of this compound relate to its anti-inflammatory activity?

A2: Research indicates that the position of the aryl substituent on the indazole ring significantly impacts the anti-inflammatory activity of this compound derivatives []. Specifically, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrate significantly higher anti-inflammatory activity compared to their 2-aryl isomers []. This suggests that the interaction of the 1-aryl group with a potential biological target is crucial for its pharmacological effect. Further research exploring the structure-activity relationship is needed to elucidate the precise mechanism of action.

Q3: Beyond its anti-inflammatory potential, what other applications have been explored for this compound?

A3: this compound has shown promise as a building block for metal-organic frameworks (MOFs) [, ]. Researchers have synthesized novel Zn-based MOFs utilizing this compound and bipyridine-like linkers []. Additionally, a copper(II)-indazole-carboxylate porous coordination polymer has been created, demonstrating selective and hysteretic sorption of carbon dioxide []. These findings highlight the versatility of this compound in materials science and its potential in gas separation and storage applications.

Q4: What is known about the binding mode of this compound derivatives to biological targets?

A4: Studies have investigated the interaction of this compound derivatives with specific proteins. Research has revealed the crystal structure of Mycobacterium abscessus Phosphopantetheine adenylyltransferase in complex with a 3-Bromo-1H-indazole-5-carboxylic acid derivative []. Furthermore, structural insights into the binding of this compound derivatives to human Heat Shock Protein 90 (Hsp90) have been gained through complex structures with various inhibitors []. These findings offer valuable information about the binding mode and interactions of this compound derivatives with potential therapeutic targets.

Q5: Are there any computational studies investigating the properties or activities of this compound?

A5: While the provided abstracts do not detail specific computational studies, the enthalpy of formation for this compound and related compounds has been investigated using both experimental and theoretical approaches []. This type of study can contribute to understanding the stability and reactivity of the molecule. Further computational studies, such as molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling, could provide valuable insights into the binding affinities, pharmacophore features, and potential optimization strategies for novel this compound derivatives.

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